REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH2:11]([O:13][C:14](=[O:19])[C:15](Br)([F:17])[F:16])[CH3:12]>[Cu].CS(C)=O>[CH2:11]([O:13][C:14](=[O:19])[C:15]([F:17])([F:16])[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1)[CH3:12]
|
Name
|
|
Quantity
|
249 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
203 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(F)(F)Br)=O
|
Name
|
copper
|
Quantity
|
128 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under argon atmosphere at 55° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an organic layer was dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Ethyl acetate was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purification by silica gel column chromatography
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C1=CC=C(C=C1)[N+](=O)[O-])(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |